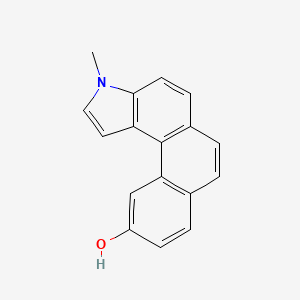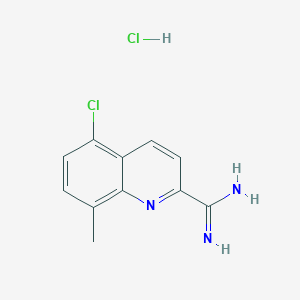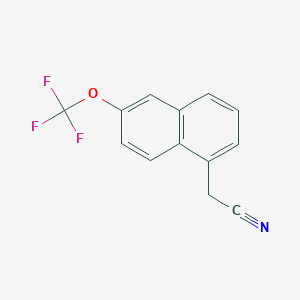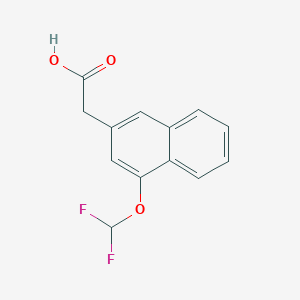
1-(Difluoromethoxy)naphthalene-3-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)naphthalene-3-acetic acid is an organic compound with the molecular formula C13H10F2O3 and a molecular weight of 252.21 g/mol . This compound features a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety. It is a derivative of naphthaleneacetic acid, which is known for its applications in plant growth regulation.
Preparation Methods
The synthesis of 1-(Difluoromethoxy)naphthalene-3-acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
1-(Difluoromethoxy)naphthalene-3-acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various derivatives.
Hydrolysis: The acetic acid moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-3-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-3-acetic acid involves its interaction with specific molecular targets and pathways. In plants, it functions as an auxin-like compound, influencing cell expansion, division, and differentiation . The compound is taken up by plant cells through passive diffusion and is regulated by auxin influx and efflux carriers . This regulation modulates the auxin content within the cells, affecting various growth and developmental processes.
Comparison with Similar Compounds
1-(Difluoromethoxy)naphthalene-3-acetic acid can be compared with other similar compounds, such as:
Naphthalene-1-acetic acid (NAA): A widely used synthetic plant hormone with similar applications in plant growth regulation.
Indole-3-acetic acid (IAA): A naturally occurring auxin that plays a crucial role in plant growth and development.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used as a herbicide and plant growth regulator.
The uniqueness of this compound lies in its difluoromethoxy substitution, which can impart different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H10F2O3 |
|---|---|
Molecular Weight |
252.21 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O3/c14-13(15)18-11-6-8(7-12(16)17)5-9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,16,17) |
InChI Key |
WTBIVOKLQGJAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11861101.png)

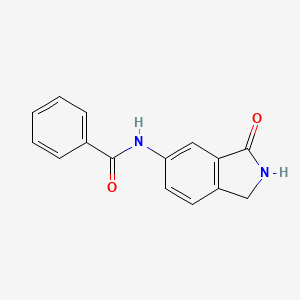
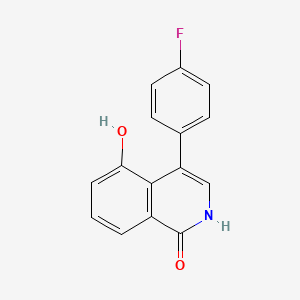
![Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11861119.png)

![Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B11861132.png)
![4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine](/img/structure/B11861142.png)
![3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine](/img/structure/B11861145.png)
